molecular formula C12H11ClO B8763464 1-[(Chloromethoxy)methyl]naphthalene CAS No. 88045-68-5

1-[(Chloromethoxy)methyl]naphthalene

Cat. No.: B8763464
CAS No.: 88045-68-5
M. Wt: 206.67 g/mol
InChI Key: WNTLAIKNTSXITD-UHFFFAOYSA-N
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Description

1-[(Chloromethoxy)methyl]naphthalene (CAS: 86-52-2), also known as 1-chloromethylnaphthalene, is a naphthalene derivative with the molecular formula C₁₁H₉Cl and a molecular weight of 176.64 g/mol . Its structure features a chloromethyl (-CH₂Cl) group attached to the 1-position of the naphthalene ring. This compound is classified as a lachrymator (tear-inducing agent) and vesicant (blister-forming agent), necessitating careful handling during synthesis and use . It is primarily utilized as an intermediate in organic synthesis, such as in the preparation of 1-naphthaldehyde via reactions with hexamethylenetetramine .

Key identifiers include:

  • IUPAC Name: 1-(chloromethyl)naphthalene
  • InChIKey: XMWGTKZEDLCVIG-UHFFFAOYSA-N
  • Synonyms: α-Naphthylmethyl chloride, 1-Naphthylmethyl chloride .

Properties

CAS No.

88045-68-5

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

1-(chloromethoxymethyl)naphthalene

InChI

InChI=1S/C12H11ClO/c13-9-14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2

InChI Key

WNTLAIKNTSXITD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COCCl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Antifungal Activity
One of the significant applications of 1-[(Chloromethoxy)methyl]naphthalene is in the synthesis of antifungal agents. Research has indicated that derivatives of this compound exhibit promising antifungal properties. For instance, studies have shown that compounds derived from 1-chloromethyl naphthalene can inhibit the growth of various fungi, including dermatophytes and yeasts, by disrupting ergosterol synthesis, a critical component of fungal cell membranes .

Case Study: Terbinafine Synthesis
A notable case involves the synthesis of terbinafine, an antifungal medication. The compound serves as an intermediate in the preparation of N-methyl-1-naphthalenemethanamine, which is then converted into terbinafine through a series of chemical reactions involving 1-[(Chloromethoxy)methyl]naphthalene . This pathway highlights its importance in developing effective antifungal therapies.

1.2 Pharmacological Studies
In silico studies have demonstrated that 1-[(Chloromethoxy)methyl]naphthalene derivatives can interact with multiple biological targets, suggesting potential applications in treating conditions like diabetes. For example, certain derivatives have shown antihyperglycemic effects by preventing spikes in blood glucose levels during controlled experiments . This multitarget pharmacological profile indicates its versatility in drug design.

Chemical Synthesis

2.1 Reactivity and Functionalization
The chloromethoxy group attached to the naphthalene ring enhances the reactivity of 1-[(Chloromethoxy)methyl]naphthalene, making it suitable for nucleophilic substitution reactions. This property allows for the formation of various derivatives through reactions with nucleophiles such as amines and alcohols.

Table 1: Summary of Reactivity

Reaction TypeNucleophile UsedProduct Type
Nucleophilic SubstitutionAminesAmine Derivatives
Nucleophilic SubstitutionAlcoholsEther Derivatives

Material Science

3.1 Polymer Chemistry
In material science, 1-[(Chloromethoxy)methyl]naphthalene has potential applications in polymer chemistry as a monomer or modifier due to its ability to undergo polymerization reactions. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

3.2 Coatings and Adhesives
The compound's reactivity also positions it as a candidate for developing coatings and adhesives that require enhanced adhesion properties and resistance to environmental factors. The chloromethoxy group can improve bonding characteristics when applied to various substrates.

Environmental Impact and Safety

While exploring the applications of 1-[(Chloromethoxy)methyl]naphthalene, it is crucial to consider its environmental impact. Studies on similar compounds indicate potential mutagenic effects; therefore, handling protocols must be established to mitigate risks associated with exposure during synthesis and application .

Comparison with Similar Compounds

Structural Insights :

  • The chloromethyl group in 1-[(Chloromethoxy)methyl]naphthalene increases its reactivity compared to methyl or methoxy derivatives, making it a versatile electrophile in substitution reactions .
  • 1-Methoxynaphthalene exhibits lower polarity due to the electron-donating methoxy group, contrasting with the electron-withdrawing effect of the chloromethyl substituent .

Comparison :

  • Chloromethylation (for 1-[(Chloromethoxy)methyl]naphthalene) involves harsh acidic conditions, whereas methoxy derivatives are synthesized under milder alkaline conditions .
  • 1-Naphthaldehyde synthesis highlights the utility of 1-[(Chloromethoxy)methyl]naphthalene as a precursor .

Toxicological Profiles

Compound Toxicity Profile Key Health Effects
1-[(Chloromethoxy)methyl]naphthalene Lachrymator, vesicant; causes severe eye/skin irritation Acute exposure risks
1-Methylnaphthalene Respiratory irritant; suspected carcinogen (animal studies) Chronic exposure linked to lung damage
1-Methoxynaphthalene Low acute toxicity; used in fragrances Limited data on long-term effects
1-Chloronaphthalene Moderate toxicity; bioaccumulative potential Hepatic and renal effects in mammals

Key Findings :

  • The chloromethyl group in 1-[(Chloromethoxy)methyl]naphthalene contributes to its higher acute toxicity compared to methoxy or methyl derivatives .

Functional Contrast :

  • While 1-[(Chloromethoxy)methyl]naphthalene is niche in synthetic chemistry, 1-methylnaphthalene and 1-methoxynaphthalene have broader industrial applications .

Q & A

Q. Table 1. Key Biomarkers for Toxicity Assessment

BiomarkerAnalytical MethodRelevance to 1-[(Chloromethoxy)methyl]naphthalene
ALT/ASTSpectrophotometryHepatocellular injury
Glutathione (GSH)HPLC with fluorescenceOxidative stress quantification
DNA adducts32^{32}P-postlabelingGenotoxicity risk assessment

Q. Table 2. Common Pitfalls in Experimental Design

PitfallMitigation StrategyReference
Inadequate dosingUse pharmacokinetic modeling to set doses
Unblinded assessmentsImplement double-blind protocols
Poor exposure controlValidate air/water concentrations via GC-MS

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